

Key synonyms for (2-Bromoethoxy)benzene like β -Bromophenetole

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Compound of Interest

Compound Name: (2-Bromoethoxy)benzene

Cat. No.: B015470

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An In-depth Technical Guide to **(2-Bromoethoxy)benzene** and its Core Synonyms

This guide provides a comprehensive overview of **(2-Bromoethoxy)benzene**, a versatile reagent in synthetic chemistry, with a focus on its synonyms, physicochemical properties, and applications relevant to researchers, scientists, and drug development professionals.

Key Synonyms and Identifiers

(2-Bromoethoxy)benzene is known by several alternative names in scientific literature and chemical catalogs. Understanding these synonyms is crucial for exhaustive literature searches and procurement. The primary synonym, β -Bromophenetole, is widely used.

Synonym	Source
β -Bromophenetole	[1] [2] [3] [4]
2-Bromoethyl phenyl ether	[1]
2-Phenoxyethyl bromide	[1]
1-Bromo-2-phenoxyethane	[1] [3]
Benzene, (2-bromoethoxy)-	[1] [3] [4]
beta-Phenoxyethyl bromide	[1]
NSC 8055	[1] [3] [4]
Phenetole, beta-bromo-	[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **(2-Bromoethoxy)benzene** is presented below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value
Molecular Formula	C ₈ H ₉ BrO
Molecular Weight	201.06 g/mol [1]
CAS Number	589-10-6 [1]
Appearance	Colorless crystalline solid [1]
Melting Point	31-34 °C
Boiling Point	144 °C at 40 mmHg
Density	1.45 g/cm ³
Solubility	Insoluble in water. Soluble in methanol, chloroform, and ethyl acetate.
¹ H NMR (90 MHz, CDCl ₃)	δ (ppm): 7.29-7.26 (m, 2H), 6.95-6.92 (m, 3H), 4.26-4.23 (t, J = 3.6 Hz, 2H), 3.61-3.58 (t, J = 3.6 Hz, 2H)
¹³ C NMR (in CDCl ₃)	δ (ppm): 158, 129.5, 121.4, 114.8, 67.8, 29.1
Mass Spectrum (EI)	Major fragments (m/z): 94, 107, 109, 200, 202 [1]

Experimental Protocols

Synthesis of (2-Bromoethoxy)benzene

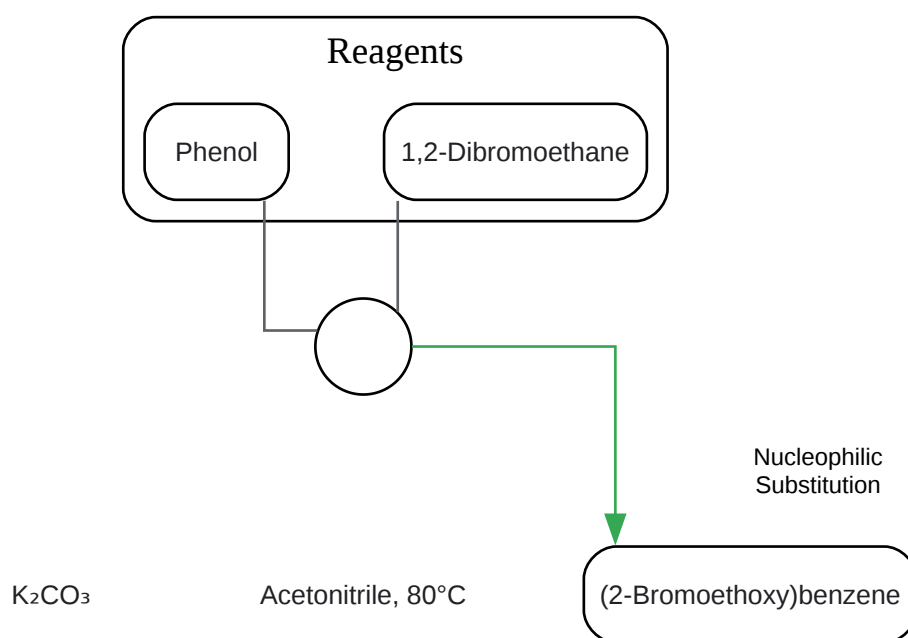
(2-Bromoethoxy)benzene can be synthesized via a nucleophilic substitution reaction between phenol and 1,2-dibromoethane.

Materials:

- Phenol
- 1,2-dibromoethane
- Anhydrous potassium carbonate
- Anhydrous acetonitrile

Procedure:

- Under a nitrogen atmosphere, suspend phenol (10 mmol), 1,2-dibromoethane (50 mmol), and anhydrous potassium carbonate (30 mmol) in anhydrous acetonitrile (50 mL).
- Stir the reaction mixture at 80 °C for 6 hours.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield **(2-Bromoethoxy)benzene**.



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Synthesis of (2-Bromoethoxy)benzene.

Role in the Synthesis of Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones

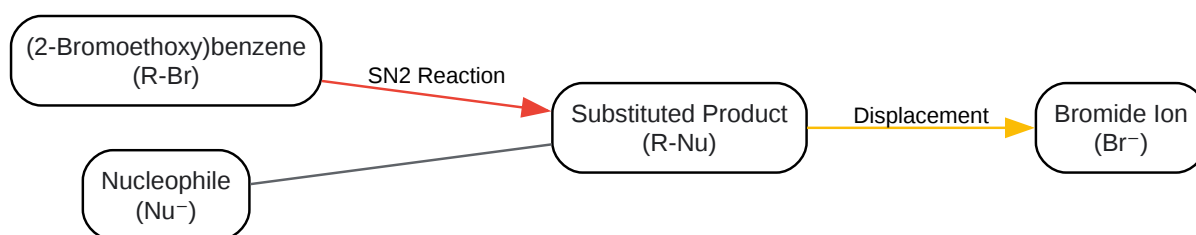
A significant application of **(2-Bromoethoxy)benzene** is as a key intermediate in the synthesis of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, which have shown potential as antihypertensive agents.[5][6][7] The synthesis involves the reaction of a substituted piperidine derivative with an appropriate salicylic acid derivative, followed by cyclization, where the phenoxyethyl moiety, introduced using **(2-Bromoethoxy)benzene**, is crucial for the formation of the benzoxazine ring system.

Reaction Mechanisms

(2-Bromoethoxy)benzene is a versatile reagent that participates in a variety of chemical transformations, primarily through nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

The bromine atom in **(2-Bromoethoxy)benzene** is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This is a key feature in its application as a synthetic building block.

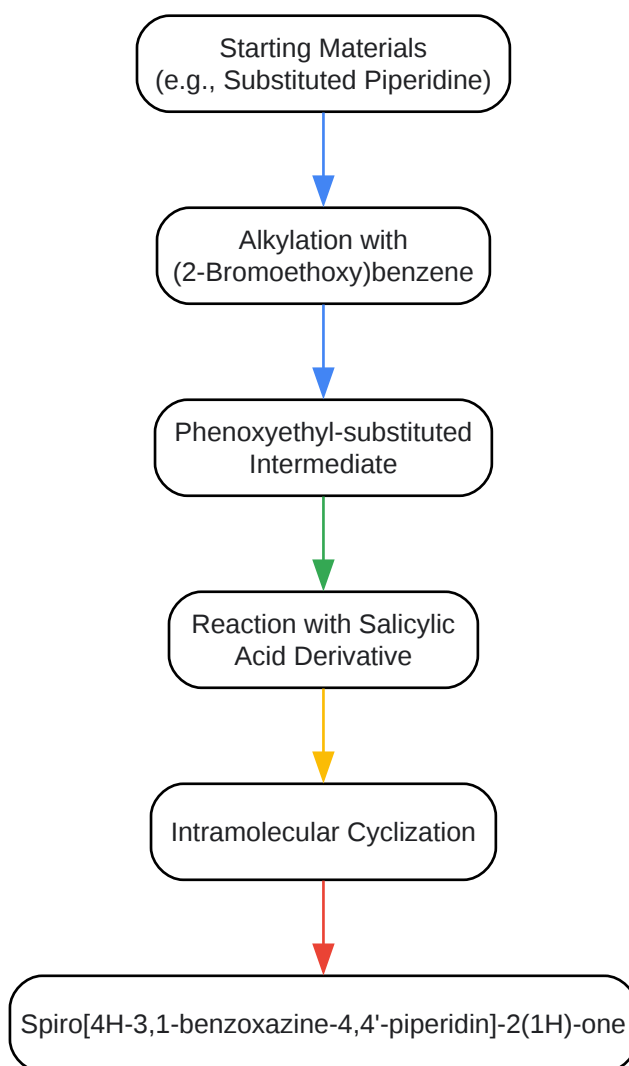


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General Nucleophilic Substitution Reaction.

Synthetic Pathway Application

The utility of **(2-Bromoethoxy)benzene** in drug development is exemplified by its role in the multi-step synthesis of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones. A simplified logical workflow is depicted below.



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Synthetic workflow to Spiro-benzoxazinones.

Conclusion

(2-Bromoethoxy)benzene, also known as β -Bromophenetole, is a valuable and versatile chemical intermediate. Its utility in the synthesis of complex heterocyclic structures, such as the spiro-benzoxazinones, highlights its importance in medicinal chemistry and drug discovery. The straightforward synthesis of this compound, coupled with its reactivity in nucleophilic substitution reactions, makes it a readily accessible building block for a wide range of applications. The comprehensive data provided in this guide serves as a critical resource for researchers engaged in synthetic and medicinal chemistry.

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